REACTION_CXSMILES
|
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
45.4 kg
|
Type
|
reactant
|
Smiles
|
[Si](O)(O)(O)O
|
Name
|
|
Quantity
|
93 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 104.4° C. to 126.7° C
|
Type
|
TEMPERATURE
|
Details
|
This temperature was maintained for four hours under reflux conditions not
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to exceed 126.7° C
|
Type
|
CUSTOM
|
Details
|
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
|
Type
|
ADDITION
|
Details
|
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
45.4 kg
|
Type
|
reactant
|
Smiles
|
[Si](O)(O)(O)O
|
Name
|
|
Quantity
|
93 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 104.4° C. to 126.7° C
|
Type
|
TEMPERATURE
|
Details
|
This temperature was maintained for four hours under reflux conditions not
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to exceed 126.7° C
|
Type
|
CUSTOM
|
Details
|
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
|
Type
|
ADDITION
|
Details
|
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
45.4 kg
|
Type
|
reactant
|
Smiles
|
[Si](O)(O)(O)O
|
Name
|
|
Quantity
|
93 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 104.4° C. to 126.7° C
|
Type
|
TEMPERATURE
|
Details
|
This temperature was maintained for four hours under reflux conditions not
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to exceed 126.7° C
|
Type
|
CUSTOM
|
Details
|
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
|
Type
|
ADDITION
|
Details
|
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
45.4 kg
|
Type
|
reactant
|
Smiles
|
[Si](O)(O)(O)O
|
Name
|
|
Quantity
|
93 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 104.4° C. to 126.7° C
|
Type
|
TEMPERATURE
|
Details
|
This temperature was maintained for four hours under reflux conditions not
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to exceed 126.7° C
|
Type
|
CUSTOM
|
Details
|
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
|
Type
|
ADDITION
|
Details
|
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |